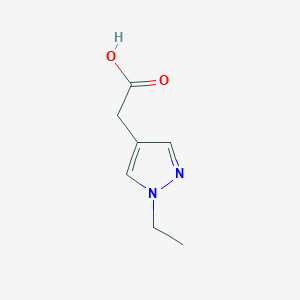

2-(1-ethyl-1H-pyrazol-4-yl)acetic acid

CAS No.: 1248927-68-5

Cat. No.: VC3204231

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248927-68-5 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 2-(1-ethylpyrazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |

| Standard InChI Key | IWWNAZRIFDYWBA-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)CC(=O)O |

| Canonical SMILES | CCN1C=C(C=N1)CC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

2-(1-ethyl-1H-pyrazol-4-yl)acetic acid possesses a distinct chemical structure characterized by a pyrazole heterocycle with specific substitutions. The compound has a molecular formula of C7H10N2O2 and a molecular weight of 154.07 g/mol . The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, with an ethyl group attached to one nitrogen (N1 position) and an acetic acid moiety at the 4-position of the ring.

The compound can be represented by the SMILES notation CCN1C=C(C=N1)CC(=O)O, which encodes its molecular structure in a linear format . This notation highlights the connectivity of atoms within the molecule, including the ethyl group (CC) attached to the N1 position of the pyrazole ring, and the acetic acid group (CC(=O)O) at the 4-position.

The structural integrity of the compound is further defined by its InChI notation: InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . This standardized representation provides a comprehensive description of the compound's chemical structure, including its atomic connectivity and hydrogen positioning.

Spectroscopic Properties

Mass spectrometry provides valuable data for compound identification and characterization. The predicted collision cross section (CCS) values for various adducts of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid offer insights into its behavior in mass spectrometric analysis .

Table 2: Predicted Collision Cross Section Data for 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 155.08151 | 132.3 |

| [M+Na]+ | 177.06345 | 142.7 |

| [M+NH4]+ | 172.10805 | 138.9 |

| [M+K]+ | 193.03739 | 140.1 |

| [M-H]- | 153.06695 | 131.1 |

| [M+Na-2H]- | 175.04890 | 136.4 |

| [M]+ | 154.07368 | 133.0 |

| [M]- | 154.07478 | 133.0 |

These CCS values represent the effective cross-sectional area of the molecule in various ionized forms, which can be utilized for identification and structural characterization purposes in ion mobility spectrometry coupled with mass spectrometry.

Synthetic Approaches

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a viable approach for the synthesis of 4-substituted pyrazoles. Based on procedures described for similar compounds, a general synthetic method might involve:

-

Preparation of an appropriately substituted pyrazole precursor (1-ethyl-1H-pyrazole)

-

Introduction of a halogen (typically bromine or iodine) at the 4-position

-

Suzuki-Miyaura coupling with an appropriate boronic acid derivative containing a protected carboxylic acid functionality

-

Deprotection to yield the target carboxylic acid

A general procedure for such cross-coupling reactions involves treating a solution of the halogenated pyrazole in 1,4-dioxane with anhydrous K3PO4, an appropriate boronic acid, Pd(PPh3)4, and KBr under an inert atmosphere, followed by workup and purification .

Vilsmeier-Haack Reaction

An alternative synthetic approach might involve the Vilsmeier-Haack reaction, which has been employed for the preparation of pyrazole-4-carbaldehydes . This method could provide access to the target compound through:

-

Introduction of an aldehyde group at the 4-position of 1-ethyl-1H-pyrazole using the Vilsmeier-Haack reaction

-

Oxidation of the resulting aldehyde to the corresponding carboxylic acid

Research on related compounds indicates that the Vilsmeier-Haack reaction has been explored for the preparation of similar heterocyclic aldehydes, suggesting its potential applicability to the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid or its precursors .

Related Compounds and Structural Analogs

Structural Comparison

Several structurally related pyrazole derivatives provide context for understanding the properties and potential applications of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid. These analogs differ in the substitution pattern on the pyrazole ring but maintain the core structural elements.

Table 3: Comparison of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid with Structural Analogs

These structural analogs share the core pyrazole-4-acetic acid framework but differ in their substitution patterns, which likely influences their physicochemical properties and biological activities. The comparison provides valuable context for understanding how specific structural features contribute to the properties of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid.

Extended Structural Relationships

In addition to the direct analogs, more complex related structures provide insights into the potential utility of pyrazole-containing compounds. For instance, [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CID 25248126) represents a more elaborate structural relative, incorporating both pyrazole and benzimidazole moieties .

This extended structural relationship highlights the versatility of pyrazole-containing compounds as building blocks for more complex heterocyclic systems with diverse applications in medicinal chemistry and materials science.

Research Challenges and Future Directions

Synthetic Optimization

Future research on 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid could focus on developing efficient and scalable synthetic routes. Optimization of reaction conditions, exploration of alternative synthetic pathways, and investigation of green chemistry approaches would enhance the accessibility of this compound for various applications.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies involving 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid and its analogs would provide valuable insights into how structural modifications affect biological activity. Such studies could guide the rational design of derivatives with enhanced potency or selectivity for specific biological targets.

Physical Property Characterization

Detailed characterization of the physical and chemical properties of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid would enhance understanding of its behavior in different environments. This includes determination of melting point, solubility parameters, pKa values, and crystal structure, among other properties.

Computational Studies

Computational approaches, including molecular modeling and density functional theory (DFT) calculations, could provide insights into the electronic structure, reactivity, and molecular interactions of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid. These studies would complement experimental investigations and facilitate the rational design of derivatives with targeted properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume